5-Formylindole-CE Phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

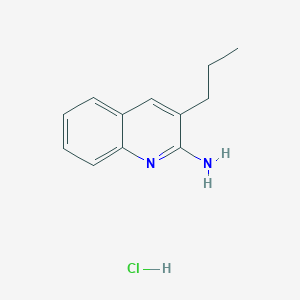

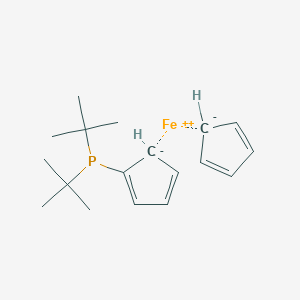

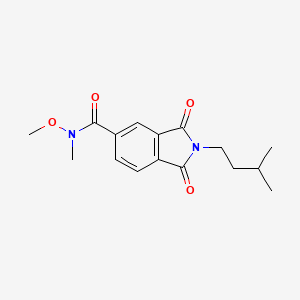

5-Formylindole-CE Phosphoramidite is a versatile aldehyde modifier used in the synthesis of oligonucleotides. It facilitates electrophilic substitution by reacting with amino groups to form Schiff’s bases, hydrazino groups to create hydrazones, and semicarbazides to generate semicarbazones . This compound is particularly valuable in enhancing the functionality of oligonucleotides, making it a crucial tool in various scientific research applications.

Preparation Methods

The synthesis of 5-Formylindole-CE Phosphoramidite involves the incorporation of an aldehyde function internally or at the 5’ end of an oligonucleotide. The preparation process includes the use of a formylindole nucleoside analogue to introduce aldehyde groups within an oligonucleotide or at the 5’ terminus . The acetal protecting group is sufficiently hydrophobic for use in reverse-phase high-performance liquid chromatography (RP HPLC) and cartridge purification. It is readily removed after oligonucleotide synthesis under standard detritylation conditions with 80% acetic acid/20% water or 2% aqueous trifluoroacetic acid .

Chemical Reactions Analysis

5-Formylindole-CE Phosphoramidite undergoes various chemical reactions, including:

Electrophilic Substitution: Reacts with amino groups to form Schiff’s bases, hydrazino groups to create hydrazones, and semicarbazides to generate semicarbazones.

Reductive Amination: The Schiff’s base formed is unstable and must be reduced with sodium borohydride to form a stable linkage.

Conjugation Reactions: The aldehyde function is used to conjugate biopolymers to other molecules by processes such as reductive amination or adduct formation with hydroxylamines, hydrazines, and semicarbazides.

Scientific Research Applications

5-Formylindole-CE Phosphoramidite has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Formylindole-CE Phosphoramidite involves its ability to introduce reactive aldehyde functionality into oligonucleotides. This allows for the conjugation of biopolymers to other molecules, enhancing the functionality and stability of the oligonucleotides . The aldehyde groups react with amino groups to form Schiff’s bases, which are then reduced to form stable linkages .

Comparison with Similar Compounds

5-Formylindole-CE Phosphoramidite is unique in its ability to introduce aldehyde groups within oligonucleotides without the need for protecting groups on the aldehyde . Similar compounds include:

Formylindole Modifier CE-Phosphoramidite: Also introduces reactive aldehyde functionality into oligonucleotides but may require extended coupling times for efficient incorporation.

5’-Aldehyde-Modifier C2 Phosphoramidite: Used for similar applications but may have different stability and reactivity profiles.

Properties

Molecular Formula |

C44H50N3O7P |

|---|---|

Molecular Weight |

763.9 g/mol |

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-formylindol-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C44H50N3O7P/c1-31(2)47(32(3)4)55(52-26-12-25-45)54-41-27-43(46-28-33(29-48)39-15-10-11-16-40(39)46)53-42(41)30-51-44(34-13-8-7-9-14-34,35-17-21-37(49-5)22-18-35)36-19-23-38(50-6)24-20-36/h7-11,13-24,28-29,31-32,41-43H,12,26-27,30H2,1-6H3/t41-,42+,43+,55?/m0/s1 |

InChI Key |

AJFOLTOXFRVENP-ARCMRJPPSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C6=CC=CC=C65)C=O |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C6=CC=CC=C65)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)

![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-9-carboxylic acid](/img/structure/B13710179.png)